molecular formula C28H50N2O6 B1587878 1-Piperidinyloxy, 4,4'-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl- CAS No. 2516-92-9

1-Piperidinyloxy, 4,4'-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-

Cat. No. B1587878
CAS RN: 2516-92-9
M. Wt: 510.7 g/mol
InChI Key: XVJWWMHPPKXKRU-UHFFFAOYSA-N
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Description

1-Piperidinyloxy, 4,4'-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl- is a useful research compound. Its molecular formula is C28H50N2O6 and its molecular weight is 510.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Piperidinyloxy, 4,4'-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Piperidinyloxy, 4,4'-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidinyloxy, 4,4'-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation of Primary Alcohols to Aldehydes

Researchers have demonstrated the catalytic efficiency of 2,2,6,6-Tetramethyl-1-piperidinyloxy in the selective oxidation of primary alcohols to aldehydes using N-chlorosuccinimide. This process exhibits high selectivity and efficiency, particularly in the presence of secondary alcohols, and provides a method for transforming primary-secondary diols into hydroxy aldehydes without overoxidation to carboxylic acids (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).

Catalytic Oxidation in Organic Synthesis

Another study highlights the use of catalytic amounts of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) combined with hypervalent iodine(III) for the efficient conversion of primary and secondary alcohols to carbonyl compounds. This method is noted for its selectivity, high yield, and the ability to perform under mild conditions, offering a convenient approach for the synthesis of aldehydes and ketones from readily available alcohols (Mico, Margarita, Parlanti, Vescovi, & Piancatelli, 1997).

Antioxidant and Radiosensitizer Effects

The compound has been studied for its interactions with phenolic antioxidants during the thermal processing of polypropylene, indicating its role in catalytically oxidizing phenolic antioxidants to their quinone forms, which has implications for material stability and durability (Allen, 1980). Additionally, research into bis(2,2,6,6-Tetramethyl-1-oxyl-4-piperidinyl)succinate (a related compound) explores its effectiveness as a radiosensitizer, enhancing the radiotherapy treatment's efficacy by sensitizing hypoxic tumor cells to radiation (Cooke, Fielden, & Johnson, 1976).

Electrochemical and Photostabilizing Properties

The compound's derivative, 4-Oxo TEMPO, has been investigated for its electrochemical properties in a novel all-organic redox battery, demonstrating its potential in energy storage technologies with efficient charge-discharge performance and high energy efficiency (Park et al., 2015). Furthermore, bis(hindered piperidine) compounds, including derivatives of the compound , show effectiveness in deactivating singlet oxygen and protecting against singlet oxygen oxidation, relevant for material science and photostabilization applications (Yang, Lucki, Rabek, & Rånby, 1983).

properties

InChI

InChI=1S/C28H50N2O6/c1-25(2)17-21(18-26(3,4)29(25)33)35-23(31)15-13-11-9-10-12-14-16-24(32)36-22-19-27(5,6)30(34)28(7,8)20-22/h21-22H,9-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJWWMHPPKXKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)[O])(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062483
Record name 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinyloxy, 4,4'-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-

CAS RN

2516-92-9
Record name 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-92-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinyloxy, 4,4'-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-
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Record name 1-Piperidinyloxy, 4,4'-[(1,10-dioxo-1,10-decanediyl)bis(oxy)]bis[2,2,6,6-tetramethyl-
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Record name 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[(1,10-dioxodecane-1,10-diyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine-1-oxidanyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.631
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Record name 1,10-bis(2,2,6,6-tetramethyl-1-piperidinyloxy)-1,10-dioxodecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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